Heptanoic acid, 3-(1-methylethyl)-6-oxo-
Description
Contextualization within Fatty Acid Derivatives and Complex Organic Molecules
Fatty acids are fundamental building blocks of lipids and are characterized as carboxylic acids with a long aliphatic chain. Heptanoic acid is classified as a medium-chain fatty acid. drugbank.com Derivatives of fatty acids are formed when the basic hydrocarbon structure is modified. The compound "Heptanoic acid, 3-(1-methylethyl)-6-oxo-" is a modified derivative of heptanoic acid, distinguished by the presence of both a branched alkyl group and a ketone functional group.
This structure places the compound into two significant categories of organic molecules: branched-chain fatty acids (BCFAs) and keto acids. BCFAs are a class of fatty acids that possess one or more methyl branches on the carbon chain. mdpi.com They are recognized as bioactive molecules, and research has explored their role in energy homeostasis and as potential modulators of metabolic health. mdpi.comontosight.ai Keto acids, characterized by the presence of a ketone group in addition to the carboxylic acid, are crucial intermediates in major metabolic pathways. wikipedia.org They are involved in the breakdown of fatty acids for energy (ketogenesis) and in the metabolism of amino acids. wikipedia.orgnih.gov The combination of a carboxylic acid, a ketone, and a branched alkyl chain in a single molecule makes "Heptanoic acid, 3-(1-methylethyl)-6-oxo-" a complex organic molecule with multiple functional groups, suggesting a potential for diverse chemical reactivity and biological significance.
Systematic Nomenclature and Distinctive Structural Features of Heptanoic Acid, 3-(1-methylethyl)-6-oxo-
The systematic name of an organic compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org The name "Heptanoic acid, 3-(1-methylethyl)-6-oxo-" is derived as follows:
Parent Chain : The longest continuous carbon chain containing the principal functional group (the carboxylic acid) is identified. In this case, the chain has seven carbon atoms, making "heptane" the parent alkane.
Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority functional group. The "-e" ending of the parent alkane is replaced with "-oic acid," leading to the base name "heptanoic acid". wikipedia.org The carbon atom of the carboxyl group is assigned position number 1.
Substituents : The additional functional groups and side chains are identified and named as prefixes.
A ketone group (=O) is present on the sixth carbon. When a ketone is not the principal functional group, it is indicated by the prefix "oxo-". adichemistry.com
An isopropyl group is attached to the third carbon. The systematic IUPAC name for this branched substituent is "(1-methylethyl)".
Assembly : The prefixes are arranged alphabetically (though in this case there is only one complex substituent name) and placed before the parent name, with their positions indicated by numbers. This results in the full systematic name: 3-(1-methylethyl)-6-oxoheptanoic acid .
The structural features of this molecule are a seven-carbon backbone with a carboxylic acid at one end (C1), an isopropyl group branching off at the third carbon (C3), and a ketone functional group at the sixth carbon (C6).
Table 1: Chemical Properties of Heptanoic acid, 3-(1-methylethyl)-6-oxo-
| Property | Value |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 75656-45-0 |
| IUPAC Name | 3-(1-methylethyl)-6-oxoheptanoic acid |
Overview of Current Academic Research Landscape for Keto- and Branched Fatty Acid Derivatives
The academic research landscape for compounds featuring both keto and branched-chain structures is multifaceted, primarily intersecting with studies in metabolism, nutrition, and disease pathophysiology.
Branched-chain fatty acids (BCFAs) have been identified as bioactive components in foods like dairy products and are investigated for their potential health benefits, which may include roles in inflammation and metabolic regulation. mdpi.com Research suggests BCFAs are involved in energy balance, with studies noting differences in BCFA levels between lean and obese individuals. mdpi.com
Keto acids are central to cellular metabolism. Ketogenesis, the process of producing ketone bodies from fatty acids, is a vital alternative energy pathway, particularly for the brain during periods of low glucose availability. wikipedia.orgnih.gov This pathway is a major focus of research related to ketogenic diets, with studies examining how different types of dietary fatty acids (e.g., medium-chain vs. long-chain) can influence ketone production and physiological outcomes. news-medical.netnih.gov
Therefore, the study of complex derivatives like "Heptanoic acid, 3-(1-methylethyl)-6-oxo-" is situated at the convergence of these fields, touching upon the biological activities of branched lipids and the metabolic roles of keto acids.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxo-3-propan-2-ylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKOMEDABHKFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280978 | |
| Record name | 6-Oxo-3-(propan-2-yl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-45-0 | |
| Record name | NSC19521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Oxo-3-(propan-2-yl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Reaction Pathways of Heptanoic Acid, 3 1 Methylethyl 6 Oxo
De Novo Synthetic Strategies
The de novo synthesis of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a chiral γ-keto acid, requires careful consideration of stereochemistry and regiochemistry. Plausible synthetic routes can be devised through retrosynthetic analysis, primarily involving key carbon-carbon bond-forming reactions such as Michael additions or Grignard reactions.
Identification of Key Precursors and Starting Materials
Two principal retrosynthetic disconnections suggest logical starting materials for the synthesis of the target compound.
Route A: Michael Addition Approach This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone. The key precursors identified through this strategy are:
Michael Acceptor: An α,β-unsaturated carbonyl compound, such as But-3-en-2-one (B6265698) (Methyl vinyl ketone). This precursor provides the C4-C7 backbone of the final molecule, including the required 6-oxo functionality.
Michael Donor: A nucleophile derived from a C3-synthon bearing the isopropyl group. A suitable precursor is an ester of 3-methylbutanoic acid, such as ethyl 3-methylbutanoate. The enolate of this ester can act as the carbon nucleophile.
Route B: Grignard Reaction Approach This strategy relies on the reaction of an organometallic reagent with an electrophilic carbonyl-containing fragment. The key precursors are:
Organometallic Reagent: An isopropylmagnesium halide, such as Isopropylmagnesium bromide, which serves as the source for the 3-(1-methylethyl) group.
Electrophilic Substrate: A six-carbon chain containing an aldehyde at one end and a protected ketone at the other, for instance, 5,5-dimethoxypentanal. The acetal (B89532) serves as a protecting group for the ketone, preventing reaction with the Grignard reagent.
These precursors are selected based on their commercial availability and the established reliability of the reaction types in forming the desired carbon skeleton.
Methodologies for Stereoselective Introduction of the (1-methylethyl) Group
The carbon at position 3, bonded to the isopropyl group, is a stereocenter. Achieving stereocontrol at this position is a critical aspect of the synthesis.
Asymmetric Michael Addition: In Route A, stereoselectivity can be achieved by employing a chiral catalyst during the conjugate addition. Chiral organocatalysts, such as derivatives of prolinol, can facilitate the enantioselective addition of a nitromethane (B149229) precursor to an α,β-unsaturated aldehyde, a process that can be adapted for keto-ester Michael additions. mdpi.com Alternatively, a chiral nickel diamine complex can catalyze the Michael addition of β-keto esters to nitroolefins, controlling the stereochemistry at the newly formed stereocenter. nih.gov
Use of Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as an Evans oxazolidinone. The auxiliary is first acylated with 3-methylbutanoyl chloride to form an N-acyloxazolidinone. Deprotonation with a suitable base (e.g., lithium diisopropylamide) generates a chiral enolate, which can then react with an electrophile like ethyl bromoacetate. Subsequent cleavage of the auxiliary yields the desired product with high stereoselectivity.
Methodologies for Regioselective Introduction of the 6-oxo Functionality
The placement of the ketone at the C-6 position must be precise.
Building Block Approach: The most straightforward method is to incorporate the 6-oxo group from the outset using a specific building block. In the Michael addition strategy (Route A), the use of but-3-en-2-one (methyl vinyl ketone) directly and regioselectively places the carbonyl group at the correct position in the final carbon chain. wikipedia.orglibretexts.org The reaction mechanism inherently ensures that the addition occurs at the β-carbon, leading to a 1,5-dicarbonyl relationship after hydrolysis, which corresponds to the desired γ-keto acid structure.
Oxidation of a Precursor Alcohol: An alternative strategy involves the regioselective oxidation of a C-6 hydroxyl group. This would require a synthetic route that first constructs a 6-hydroxy-3-(1-methylethyl)heptanoic acid precursor. The secondary alcohol at C-6 can then be oxidized to the ketone. A variety of reagents can achieve this transformation, including:
Chromium (VI) reagents: Pyridinium chlorochromate (PCC) or the Collins reagent can oxidize secondary alcohols to ketones under mild, non-aqueous conditions. imperial.ac.uk
Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing primary and secondary alcohols.
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine.
This approach requires additional synthetic steps to introduce the hydroxyl group, making the building block approach generally more efficient.
Exploration of Reaction Mechanisms and Conditions for Carbon-Carbon Bond Formation
The core of the synthetic strategy lies in the formation of the carbon-carbon bonds that construct the heptanoic acid backbone.
Michael Addition Mechanism: The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
Enolate Formation: A base, such as sodium ethoxide or lithium diisopropylamide (LDA), deprotonates the α-carbon of the Michael donor (e.g., ethyl 3-methylbutanoate) to form a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor (but-3-en-2-one). This is a 1,4-addition, where the electron density shifts through the conjugated system, breaking the C=C π-bond and forming a new C-C bond. libretexts.org An intermediate enolate is formed.
Protonation: The intermediate enolate is protonated during aqueous workup, yielding the 1,5-dicarbonyl compound.
Hydrolysis: Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final carboxylic acid.
Typical conditions involve a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, often at low temperatures (-78 °C) when strong, non-nucleophilic bases like LDA are used to ensure kinetic control.
Grignard Reaction Mechanism: The Grignard reaction involves the nucleophilic attack of an organomagnesium halide on an electrophilic carbonyl carbon. leah4sci.com
Grignard Reagent Formation: Isopropyl bromide reacts with magnesium metal in an anhydrous ether solvent to form isopropylmagnesium bromide. leah4sci.com
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of an aldehyde (e.g., 5,5-dimethoxypentanal). The C-Mg bond is highly polarized, making the isopropyl carbon strongly nucleophilic. This addition breaks the C=O π-bond, forming a magnesium alkoxide intermediate.
Protonation and Deprotection: Acidic workup (e.g., with dilute HCl) protonates the alkoxide to form a secondary alcohol. The acidic conditions also hydrolyze the acetal protecting group, revealing the ketone at the 6-position.
Oxidation and Chain Extension: The resulting alcohol at C-3 would then need to be oxidized to a ketone, followed by a subsequent reaction (e.g., Wittig olefination and reduction, or conversion to a nitrile followed by hydrolysis libretexts.org) to install the carboxylic acid moiety, making this route more complex than the Michael addition.
Derivatization and Transformation Reactions of Heptanoic Acid, 3-(1-methylethyl)-6-oxo-
The carboxylic acid moiety of the title compound is a versatile functional group that can be converted into several other functional groups, enabling the synthesis of a variety of derivatives.
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid can be readily transformed into esters, amides, and other derivatives through standard organic reactions. solubilityofthings.com
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com
Mechanism: The reaction involves treating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). youtube.comkhanacademy.orgyoutube.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. youtube.com The reaction is an equilibrium, and is typically driven to completion by using the alcohol as the solvent (in large excess) or by removing water as it is formed.
Amide Formation: Direct reaction of a carboxylic acid with an amine is generally slow and results in an acid-base reaction to form a salt. Therefore, a coupling agent is typically required to activate the carboxylic acid.
Mechanism with Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly used. youtube.com The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is a good leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the isourea to form the amide bond. youtube.comorganic-chemistry.org The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
These interconversions allow for the modification of the compound's physical and chemical properties, which is essential for various applications in medicinal and materials chemistry.
Reactivity and Chemical Modifications of the 6-oxo Group.
The 6-oxo group in Heptanoic acid, 3-(1-methylethyl)-6-oxo- imparts the characteristic reactivity of a ketone. This functionality allows for a diverse range of chemical modifications, enabling the synthesis of various derivatives. The reactivity is primarily centered on the electrophilic nature of the carbonyl carbon and the nucleophilicity of the oxygen atom, as well as the acidity of the α-hydrogens.
Nucleophilic addition is a fundamental reaction of the ketone group. The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reduction of the 6-oxo group can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol, 3-(1-methylethyl)-6-hydroxyheptanoic acid. wikipedia.org The choice of reducing agent is crucial; NaBH₄ is a milder reagent that selectively reduces ketones and aldehydes, while LiAlH₄ is a stronger reducing agent that would also reduce the carboxylic acid moiety. wikipedia.org
Another important reaction is the formation of imines and related derivatives through condensation with primary amines. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. These derivatives can serve as intermediates for further functionalization.
The α-hydrogens adjacent to the 6-oxo group (at the C5 and C7 positions) exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl group and resonance stabilization of the resulting enolate conjugate base. This allows for a variety of base-catalyzed reactions. For example, in the presence of a suitable base, the compound can undergo aldol (B89426) condensation reactions with other carbonyl compounds. Halogenation at the α-position can also be achieved under acidic or basic conditions.
The following interactive table summarizes some of the key reactions involving the 6-oxo group:
Interactive Data Table: Reactions of the 6-oxo Group| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol (reduction of both keto and carboxylic acid) |
| Imination | Primary Amine (R-NH₂) | Imine |
| Aldol Addition | Aldehyde/Ketone, Base | β-Hydroxy Ketone |
These reactions highlight the versatility of the 6-oxo group as a synthetic handle for introducing further complexity and functionality into the molecule.
Transformations Involving the (1-methylethyl) Side Chain.
The (1-methylethyl) or isopropyl group is a branched alkyl side chain that is generally less reactive than the other functional groups present in the molecule. fiveable.me However, under specific and often vigorous reaction conditions, transformations involving this side chain can be achieved. The tertiary carbon atom within the isopropyl group is a potential site for certain radical reactions.
For instance, free radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially lead to the selective bromination at the tertiary carbon. This reaction proceeds via a radical chain mechanism where the more stable tertiary radical intermediate is preferentially formed. The resulting bromo-derivative could then serve as a substrate for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of other functional groups at this position.
It's important to note that achieving high selectivity for reactions on the isopropyl side chain in the presence of the more reactive ketone and carboxylic acid functionalities would be a significant synthetic challenge. fiveable.me Protecting group strategies might be necessary to temporarily mask the more reactive sites while transformations on the side chain are carried out. fiveable.me
Industrial Relevance in Multi-Step Organic Synthesis.
Multi-step synthesis is a cornerstone of the chemical and pharmaceutical industries, enabling the construction of complex molecules from simpler, readily available starting materials. fiveable.me Compounds like Heptanoic acid, 3-(1-methylethyl)-6-oxo-, which possess multiple functional groups, can be valuable intermediates in these synthetic sequences.
Role as a Potential Synthetic Intermediate for Complex Pharmaceutical Scaffolds.
The ketone and carboxylic acid functionalities are common features in a wide range of biologically active molecules and their synthetic precursors. nih.govmdpi.com For example, the keto-acid moiety can be a key building block for the synthesis of various heterocyclic compounds, which are prevalent in many drug classes. The carboxylic acid can be converted into esters or amides, which can modulate the pharmacokinetic properties of a drug candidate. The ketone can be transformed into a variety of other functional groups, as discussed in section 2.2.2.
The following table outlines the potential applications of the functional groups of Heptanoic acid, 3-(1-methylethyl)-6-oxo- in the synthesis of pharmaceutical scaffolds:
Interactive Data Table: Potential Pharmaceutical Applications of Functional Groups| Functional Group | Potential Transformation | Relevance in Pharmaceutical Scaffolds |
|---|---|---|
| Carboxylic Acid | Amide/Ester formation | Improved pharmacokinetic properties, building block for heterocycles |
| Ketone | Reduction to alcohol, imine formation, aldol reactions | Introduction of new functional groups and chiral centers |
The development of efficient and stereoselective synthetic routes to this intermediate would be a critical step in realizing its potential in drug discovery and development. nih.gov
Process Optimization and Scale-Up Considerations in Related Industrial Syntheses.
The transition of a multi-step synthesis from a laboratory scale to an industrial process requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. nih.govacs.org For a hypothetical industrial synthesis involving Heptanoic acid, 3-(1-methylethyl)-6-oxo-, several key aspects would need to be addressed.
Process Optimization:
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and minimize the formation of byproducts. researchgate.net Design of Experiments (DoE) methodologies are often employed to systematically explore the reaction space and identify optimal conditions. nih.gov
Reagent Selection: The choice of reagents should be based not only on their reactivity but also on their cost, availability, and safety profile. fiveable.me
Solvent Selection: Solvents should be chosen to ensure good solubility of reactants and intermediates, facilitate product isolation, and have a favorable environmental and safety profile.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, is essential for obtaining the final product with the required purity.
Scale-Up Considerations:
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant challenges in large reactors due to changes in the surface-area-to-volume ratio. Efficient heat transfer systems are necessary to maintain optimal reaction temperatures.
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between different phases is critical for achieving consistent reaction rates and yields.
Safety: A thorough hazard assessment of all chemicals and reaction steps is required to implement appropriate safety measures and prevent accidents.
Automation and Flow Chemistry: Modern pharmaceutical manufacturing increasingly utilizes automated systems and continuous flow reactors. nih.govmit.edu These technologies can offer improved control over reaction parameters, enhanced safety, and increased throughput compared to traditional batch processes.
The following table summarizes key considerations for the process optimization and scale-up of a synthesis involving Heptanoic acid, 3-(1-methylethyl)-6-oxo-:
Interactive Data Table: Process Optimization and Scale-Up Considerations| Aspect | Key Considerations |
|---|---|
| Process Optimization | |
| Reaction Conditions | Temperature, pressure, time, catalyst loading, Design of Experiments (DoE) |
| Reagent & Solvent Selection | Cost, availability, safety, environmental impact |
| Purification | Crystallization, chromatography, scalability |
| Scale-Up | |
| Heat & Mass Transfer | Reactor design, mixing efficiency |
| Safety | Hazard analysis, risk mitigation |
By addressing these considerations, a robust and economically viable industrial process for the synthesis of compounds like Heptanoic acid, 3-(1-methylethyl)-6-oxo- can be developed. acs.orgresearchgate.net
Advanced Analytical Characterization of Heptanoic Acid, 3 1 Methylethyl 6 Oxo
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Proton and Carbon Resonances
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide information on the chemical environment of individual atoms.
For a compound like Heptanoic acid, 3-(1-methylethyl)-6-oxo- , the ¹H NMR spectrum would be expected to show distinct signals for the protons in the isopropyl group, the methine proton at the chiral center, the methylene (B1212753) groups along the heptanoic acid chain, and the methyl group adjacent to the ketone. The chemical shifts (δ) and coupling constants (J) would provide information about the connectivity of these protons.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and the ketone, the chiral methine carbon, the carbons of the isopropyl group, and the methylene carbons of the chain.
While specific data for the target compound is scarce, the following table provides predicted ¹³C NMR chemical shifts for a related compound, Heptanoic acid, 6-methyl-3-oxo-, ethyl ester , which can offer insights into the expected ranges for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 172.5 |
| C=O (Ketone) | 208.9 |
| CH₂ (alpha to ester C=O) | 49.8 |
| CH₂ (alpha to ketone C=O) | 41.2 |
| CH (isopropyl) | 25.0 |
| CH₂ | 23.0 |
| CH₃ (isopropyl) | 22.5 |
| O-CH₂ (Ester) | 61.4 |
| CH₃ (Ester) | 14.1 |
Note: Data is for a related compound and serves as an illustrative example.
High-Resolution Mass Spectrometry (MS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For Heptanoic acid, 3-(1-methylethyl)-6-oxo- , with a molecular formula of C₁₀H₁₈O₃, the expected exact mass would be calculated. Upon ionization, the molecular ion would undergo characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). libretexts.org Ketones often undergo alpha-cleavage, breaking the bond adjacent to the carbonyl group. The fragmentation pattern for this specific molecule would be expected to show fragments corresponding to the loss of the isopropyl group and cleavage at various points along the carbon chain.
The mass spectrum of a similar compound, 6-Oxoheptanoic acid , shows a molecular ion peak and various fragment ions that help in its identification. nist.gov
| Ion | m/z | Possible Identity |
| [M]+ | 144 | Molecular Ion |
| [M-CH₃]+ | 129 | Loss of a methyl group |
| [M-H₂O]+ | 126 | Loss of water |
| [M-C₂H₅O]+ | 99 | Cleavage related to the keto group |
| [C₄H₅O]+ | 69 | Fragment from the chain |
| [CH₃CO]+ | 43 | Acetyl cation (base peak) |
Note: Data is for the related compound 6-Oxoheptanoic acid and is presented as an example of typical fragmentation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. whitman.edu These techniques are particularly useful for identifying the presence of specific functional groups.
For Heptanoic acid, 3-(1-methylethyl)-6-oxo- , the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the ketone (around 1715 cm⁻¹). The C-H stretching and bending vibrations of the alkyl chain and isopropyl group would also be present.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific isomers.
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Separation and Identification
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. jfda-online.com For carboxylic acids, derivatization is often employed to increase their volatility. When coupled with a mass spectrometer (GC-MS), this technique allows for both the separation and identification of the individual components of a sample. jfda-online.com
The analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- by GC would likely involve derivatization to form a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.gov The retention time of the derivatized compound would be characteristic of its structure and the GC conditions used. The mass spectrum obtained from the GC-MS analysis would then provide confirmation of the compound's identity.
The NIST WebBook provides GC data for the related compound 6-Oxoheptanoic acid , which indicates its behavior under specific chromatographic conditions. nist.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are not sufficiently volatile for GC. For a compound like Heptanoic acid, 3-(1-methylethyl)-6-oxo- , reversed-phase HPLC would be a suitable method for purity assessment and quantitative analysis.
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Application of Advanced Hybrid Analytical Techniques for Comprehensive Characterization
The comprehensive characterization of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a keto acid with a branched alkyl chain, necessitates the use of advanced hybrid analytical techniques. These methods, which couple powerful separation techniques with sensitive spectroscopic detection, are essential for the unambiguous identification and quantification of this compound in complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provide detailed structural and quantitative information.
The hyphenation of chromatographic and spectroscopic techniques offers significant advantages for the analysis of complex mixtures by providing multiple dimensions of data for each analyte. This is particularly crucial for compounds like Heptanoic acid, 3-(1-methylethyl)-6-oxo-, which may be present at low concentrations and among structurally similar molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, derivatization is often required to increase its volatility and thermal stability. A common derivatization strategy for fatty acids and keto acids is esterification, for example, to form the methyl ester.
The electron ionization (EI) mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for identification. The molecular ion peak would confirm the molecular weight of the derivative, while characteristic fragment ions would provide structural information. For instance, the fragmentation of the ester and the alkyl chain would produce specific ions that can be pieced together to confirm the structure of the original molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it particularly well-suited for the direct analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- without the need for derivatization.
High-performance liquid chromatography (HPLC) can effectively separate the target compound from other components in a mixture. The separated analyte is then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In an MS/MS experiment, the precursor ion corresponding to the compound of interest is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This fragmentation pattern provides a high degree of structural specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. While direct coupling of LC to NMR (LC-NMR) is less common than LC-MS, it can provide invaluable, unambiguous structural information. More commonly, the compound is isolated and then analyzed by NMR.
¹H NMR spectroscopy would provide information about the number and types of protons in the molecule and their connectivity. For Heptanoic acid, 3-(1-methylethyl)-6-oxo-, the spectrum would be expected to show distinct signals for the methyl protons of the isopropyl group, the methine proton of the isopropyl group, the methylene protons adjacent to the carbonyl and carboxyl groups, and the methyl protons of the acetyl group.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, carboxyl, alkyl).
The following tables summarize the expected analytical data for Heptanoic acid, 3-(1-methylethyl)-6-oxo- based on these advanced techniques.
Table 1: Predicted GC-MS Data for Heptanoic acid, 3-(1-methylethyl)-6-oxo- (as methyl ester derivative)
| Parameter | Value |
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M⁺) | m/z 200 |
| Key Fragment Ions | m/z 157, 143, 115, 83, 74, 55, 43 |
Table 2: Predicted LC-MS/MS Data for Heptanoic acid, 3-(1-methylethyl)-6-oxo-
| Parameter | Value |
| Retention Time | Dependent on LC column and conditions |
| Precursor Ion [M-H]⁻ | m/z 185 |
| Product Ions | m/z 141, 123, 97, 58 |
Table 3: Predicted ¹H NMR Chemical Shifts for Heptanoic acid, 3-(1-methylethyl)-6-oxo- (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| -COOH | ~11.0 | singlet |
| -CH(CH₃)₂ | ~2.3 | multiplet |
| -CH₂-C=O | ~2.7 | triplet |
| -CH ₂-CH₂- | ~1.6 | multiplet |
| -CH-CH ₂-COOH | ~2.4 | doublet of doublets |
| -CH(CH ₃)₂ | ~0.9 | doublet |
| -C(=O)-CH ₃ | ~2.1 | singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for Heptanoic acid, 3-(1-methylethyl)-6-oxo- (in CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
| -C OOH | ~179 |
| -C =O | ~208 |
| -C H(CH₃)₂ | ~45 |
| -C H₂-C=O | ~43 |
| -C H₂-CH₂- | ~29 |
| -CH-C H₂-COOH | ~38 |
| -CH(C H₃)₂ | ~20 |
| -C(=O)-C H₃ | ~30 |
Biochemical Pathways and Biological Relevance of Heptanoic Acid, 3 1 Methylethyl 6 Oxo and Analogues
Enzymatic Transformations and Proposed Metabolic Fates
The structure of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, featuring both a ketone and a carboxylic acid functional group on a branched hydrocarbon chain, suggests that it can undergo a variety of enzymatic modifications. These transformations are likely to involve reductases, oxidases, and enzymes associated with fatty acid metabolism.
The ketone group at the C-6 position is a prime target for enzymatic reduction. Ketoreductases, a class of oxidoreductases, are known to catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. acs.org Microorganisms, including baker's yeast (Saccharomyces cerevisiae), are rich sources of these enzymes and have been widely used for the biocatalytic reduction of various carbonyl compounds. acs.orgnih.gov The reduction of the 6-oxo group in Heptanoic acid, 3-(1-methylethyl)-6-oxo- would yield 3-(1-methylethyl)-6-hydroxyheptanoic acid. The stereochemistry of the resulting hydroxyl group would be dependent on the specific enzyme involved.
Conversely, the corresponding 6-hydroxy analogue could be oxidized to the ketone by alcohol dehydrogenases. This reversible reaction is a common feature of metabolic pathways.
The metabolic processing of branched-chain fatty acids that cannot be directly metabolized through beta-oxidation often involves an initial alpha-oxidation step. nih.gov This process, occurring in peroxisomes, involves the removal of one carbon atom from the carboxyl end, which can facilitate subsequent beta-oxidation. youtube.com For a compound like Heptanoic acid, 3-(1-methylethyl)-6-oxo-, if the isopropyl group at the C-3 position hinders direct beta-oxidation, the molecule might first undergo alpha-oxidation.
The table below summarizes the potential enzymatic transformations of the ketone group.
The carboxylic acid group of Heptanoic acid, 3-(1-methylethyl)-6-oxo- is also subject to several bioconversion pathways. A common activation step in fatty acid metabolism is the conversion of the carboxylic acid to a thioester, typically with coenzyme A (CoA), to form an acyl-CoA derivative. This reaction is catalyzed by acyl-CoA synthetases.
Once activated, the acyl-CoA can enter various metabolic routes. For instance, some anaerobic bacteria, such as certain species of Thermoanaerobacter, have been shown to reduce carboxylic acids to their corresponding primary alcohols. nih.govresearchgate.net This reduction likely proceeds through an aldehyde intermediate. Therefore, the carboxylic acid group of the title compound could potentially be reduced to a primary alcohol, yielding 3-(1-methylethyl)-6-oxoheptan-1-ol.
The table below outlines the potential bioconversions of the carboxylic acid group.
Stereospecificity in Enzymatic Reactions and Chiral Recognition
Heptanoic acid, 3-(1-methylethyl)-6-oxo- possesses a chiral center at the C-3 position due to the isopropyl substituent. Enzymatic reactions are well-known for their high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate.
The enzymatic reduction of the 6-oxo group would likely be stereoselective, producing a specific stereoisomer of the corresponding 6-hydroxy derivative. Many dehydrogenases and reductases exhibit predictable stereoselectivity, often following Prelog's rule for the reduction of prochiral ketones. nih.gov The stereochemical outcome is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the substrate and the cofactor (e.g., NADH or NADPH) bind. nih.gov
The chiral center at C-3 would also be a key recognition element for enzymes metabolizing this compound. Enzymes that act on fatty acids, such as acyl-CoA synthetases and the enzymes of beta-oxidation, would likely exhibit stereopreference for one of the enantiomers of 3-(1-methylethyl)-6-oxo-heptanoic acid. The "fit" of the substrate within the enzyme's active site is crucial for catalysis, and the spatial arrangement of the isopropyl group would significantly influence this interaction. The specific recognition of chiral branched-chain fatty acids is important in various biological processes, and enzymes have evolved to handle the stereochemical complexity of these molecules.
Natural Occurrence and Proposed Biosynthetic Routes in Biological Systems
While the direct isolation of Heptanoic acid, 3-(1-methylethyl)-6-oxo- from natural sources is not prominently reported, the existence of a wide variety of branched-chain fatty acids in nature suggests potential biosynthetic pathways for such a molecule.
Branched-chain fatty acids are common constituents of the lipids of many bacteria, particularly Gram-positive species, and are also found in plants and marine organisms. nih.govagriculturejournals.cz Their presence influences the fluidity and other physical properties of cell membranes. However, there is no specific mention in the searched literature of the isolation of Heptanoic acid, 3-(1-methylethyl)-6-oxo-. The identification of such a compound would likely require sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for separation and structural elucidation.
A plausible biosynthetic pathway for Heptanoic acid, 3-(1-methylethyl)-6-oxo- can be proposed based on the well-established biosynthesis of other branched-chain fatty acids. The primer for the synthesis of branched-chain fatty acids is typically a branched-chain alpha-keto acid derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine. nih.govwikipedia.org
For the synthesis of a molecule with a 3-(1-methylethyl) group, a likely precursor is isobutyryl-CoA, which is derived from the amino acid valine. The biosynthesis would proceed as follows:
Primer Formation: The amino acid valine is transaminated to form α-ketoisovalerate. Oxidative decarboxylation of α-ketoisovalerate by the branched-chain α-keto acid dehydrogenase complex yields isobutyryl-CoA. youtube.comyoutube.com
Chain Elongation: Isobutyryl-CoA serves as the primer for fatty acid synthase. The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. Two cycles of elongation would produce a six-carbon branched-chain acyl-ACP.
Further Elongation and Modification: A third elongation step would lead to an eight-carbon chain. It is conceivable that at some stage during or after the elongation process, an oxidation event occurs at the C-6 position to introduce the ketone functionality. This could be catalyzed by a specific hydroxylase followed by a dehydrogenase.
Thioesterase Action: Finally, a thioesterase would hydrolyze the acyl-ACP to release the free fatty acid, Heptanoic acid, 3-(1-methylethyl)-6-oxo-.
This proposed pathway is a hypothesis based on known metabolic principles of branched-chain fatty acid biosynthesis. The specific enzymes that would catalyze the oxidation at the C-6 position remain to be identified.
The table below summarizes the key steps in the hypothetical biosynthesis.
Theoretical and Computational Chemistry of Heptanoic Acid, 3 1 Methylethyl 6 Oxo
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of molecules. For Heptanoic acid, 3-(1-methylethyl)-6-oxo-, such investigations would provide valuable insights into its behavior in chemical reactions.
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. A key component of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and shape of these orbitals are crucial in predicting a molecule's reactivity. youtube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential and its spatial distribution indicates likely sites for electrophilic attack.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and its distribution highlights potential sites for nucleophilic attack.
For Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a computational analysis would likely reveal the HOMO to be localized around the oxygen atoms of the carboxyl and ketone groups due to the presence of lone pairs. The LUMO would likely be centered on the carbon atoms of these same functional groups, which are electrophilic centers. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity. libretexts.org
A hypothetical molecular orbital analysis could yield the following data, typically calculated using methods like Density Functional Theory (DFT):
| Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | - | O (carbonyl), O (hydroxyl) |
| LUMO | - | C (carbonyl), C (carboxyl) |
| HOMO-1 | - | C-C, C-H sigma bonds |
| LUMO+1 | - | C-C, C-H sigma antibonds |
No specific experimental or calculated data for Heptanoic acid, 3-(1-methylethyl)-6-oxo- is available in the searched literature.
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions has significantly improved with the development of advanced computational methods. nih.gov For Heptanoic acid, 3-(1-methylethyl)-6-oxo-, predicted shifts would help in assigning the signals in an experimental spectrum.
Vibrational Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule through their characteristic vibrational frequencies. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule. For the target compound, characteristic calculated peaks would include the C=O stretching of the ketone and carboxylic acid, and the O-H stretching of the carboxylic acid.
A table of predicted spectroscopic data for Heptanoic acid, 3-(1-methylethyl)-6-oxo- would look like this:
| Parameter | Predicted Value | Experimental Value |
| 1H NMR Chemical Shift (ppm) | - | Not Available |
| 13C NMR Chemical Shift (ppm) | - | Not Available |
| IR Vibrational Frequency (cm-1) | - | Not Available |
Specific predicted spectroscopic parameters for Heptanoic acid, 3-(1-methylethyl)-6-oxo- have not been published.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity.
Conformational Analysis: Heptanoic acid, 3-(1-methylethyl)-6-oxo- has several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis involves systematically exploring the potential energy surface to identify stable, low-energy conformers. This is typically done by rotating around single bonds and calculating the energy at each step. For the isopropyl group, for instance, different rotational positions would result in varying steric interactions within the molecule. epa.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can reveal how the molecule moves, vibrates, and changes its conformation in response to its environment. nih.gov For Heptanoic acid, 3-(1-methylethyl)-6-oxo-, MD simulations could be used to study its behavior in different solvents or its interaction with other molecules.
Computational Modeling of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information provides a detailed picture of how a reaction proceeds.
For Heptanoic acid, 3-(1-methylethyl)-6-oxo-, computational modeling could be used to study a variety of reactions, such as its synthesis, degradation, or its interaction with biological targets. For example, one could model the reaction of the ketone group or the carboxylic acid group to understand their relative reactivities.
Cheminformatics Approaches for Structural Characterization and Analog Analysis
Cheminformatics utilizes computational methods to analyze and organize chemical information.
Structural Characterization: Cheminformatics tools can be used to generate and analyze molecular descriptors for Heptanoic acid, 3-(1-methylethyl)-6-oxo-. These descriptors, which can be based on topology, geometry, or electronic properties, can be used to predict the compound's physical and chemical properties.
Analog Analysis: By searching chemical databases for molecules with similar structures or properties, cheminformatics can identify analogs of Heptanoic acid, 3-(1-methylethyl)-6-oxo-. This can be useful for understanding structure-activity relationships and for designing new molecules with desired properties. PubChem and other chemical databases contain information on numerous related compounds. nih.govnih.govnih.govnih.govebi.ac.uknih.govchemspider.com
Emerging Research Frontiers and Potential Applications
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of γ-keto acids and their derivatives is a significant area of organic synthesis. For a target like Heptanoic acid, 3-(1-methylethyl)-6-oxo-, research into novel synthetic routes could be a primary focus. Current methodologies for similar structures often rely on multi-step processes that may involve protecting groups or harsh reaction conditions.
Future research could prioritize the development of more efficient and sustainable synthetic strategies. This might include:
Catalytic Approaches: Investigating the use of transition metal catalysts (e.g., palladium, rhodium, copper) or organocatalysts to construct the carbon skeleton in a more atom-economical fashion. For instance, a catalytic conjugate addition of an isopropyl nucleophile to a suitable α,β-unsaturated precursor, followed by a chain elongation and oxidation sequence, could be explored.
Biocatalysis: Employing enzymes to carry out key transformations with high chemo-, regio-, and stereoselectivity. A lipase (B570770) for a kinetic resolution step or an oxidase for the terminal oxidation could offer a greener alternative to traditional chemical methods.
Flow Chemistry: Developing continuous flow processes for the synthesis of Heptanoic acid, 3-(1-methylethyl)-6-oxo-. Flow chemistry can offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic or hazardous reactions.
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Potential Challenges |
| Traditional Linear Synthesis | Well-established reaction types. | Multiple steps, lower overall yield, waste generation. |
| Convergent Synthesis | Higher overall yield, modularity. | Synthesis of complex fragments required. |
| Catalytic Methods | High efficiency, atom economy, potential for asymmetry. | Catalyst cost and sensitivity, optimization required. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |
| Flow Chemistry | Enhanced safety and control, easy scalability. | Specialized equipment needed, potential for clogging. |
Advances in Analytical Techniques for Trace Analysis and Complex Mixture Characterization
The detection and quantification of specific organic acids in complex matrices (e.g., biological fluids, environmental samples, food products) is a significant analytical challenge. Research into advanced analytical techniques for Heptanoic acid, 3-(1-methylethyl)-6-oxo- would be crucial for any future application.
Key areas for analytical development could include:
Chromatographic Methods: The development of highly sensitive and selective methods using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization of the carboxylic acid and ketone functionalities could be explored to enhance volatility for GC analysis or ionization efficiency for MS detection.
Spectroscopic Techniques: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) would be essential for unambiguous assignment of the proton and carbon signals, especially for stereochemical determination if chiral centers are present.
Chiral Analysis: If the synthesis results in a racemic mixture, the development of chiral chromatography methods (both GC and HPLC) would be necessary to separate and quantify the individual enantiomers.
Exploration of Heptanoic Acid, 3-(1-methylethyl)-6-oxo- as a Versatile Synthetic Building Block in Organic Chemistry
The bifunctional nature of Heptanoic acid, 3-(1-methylethyl)-6-oxo- (containing both a carboxylic acid and a ketone) makes it a potentially valuable intermediate in organic synthesis. The carboxylic acid can be converted into a variety of functional groups (e.g., esters, amides, acid chlorides), while the ketone can undergo reactions such as reduction, oxidation, or carbon-carbon bond formation.
Future research could explore its use in the synthesis of:
Heterocyclic Compounds: The 1,4-relationship between the carbonyl groups (after conversion of the carboxylic acid to another carbonyl-containing group) could facilitate the synthesis of various five-membered heterocycles, such as furans, pyrroles, and thiophenes, which are common motifs in pharmaceuticals and materials science.
Lactones: Intramolecular reduction of the ketone and subsequent lactonization could lead to the formation of substituted δ-lactones, which are present in numerous natural products with interesting biological activities.
Polymers: The molecule could potentially serve as a monomer for the synthesis of novel polyesters or polyamides with unique properties conferred by the isopropyl side chain.
Investigation of its Role in Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. For a molecule like Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a chemoenzymatic approach could be highly beneficial.
Potential research directions include:
Enzymatic Desymmetrization: If a prochiral precursor is used in the synthesis, an enzyme could be used to selectively transform one of two identical functional groups, leading to a chiral product.
Kinetic Resolution: A racemic mixture of Heptanoic acid, 3-(1-methylethyl)-6-oxo- could be resolved using a lipase to selectively esterify one enantiomer, allowing for the separation of the two.
Enzyme-Catalyzed Reductions: The ketone functionality could be stereoselectively reduced using a ketoreductase enzyme, providing access to chiral alcohols that would be difficult to obtain through traditional chemical means.
Q & A
Q. What synthetic routes are recommended for preparing 3-(1-methylethyl)-6-oxoheptanoic acid, and how can reaction conditions be optimized?
The synthesis of 3-(1-methylethyl)-6-oxoheptanoic acid (C₁₀H₁₅O₃) may involve Grignard reagent-mediated alkylation of α,β-unsaturated ketones, followed by selective oxidation . Cyclization strategies using acidic catalysts (e.g., BF₃·Et₂O) to form branched keto acids, as described for structurally related compounds, can also be adapted . Critical parameters include temperature control to avoid side reactions (e.g., over-oxidation) and solvent selection to stabilize intermediates. For example, ethers or dichloromethane are preferred for Grignard reactions due to their inertness . Yield optimization requires precise stoichiometry of the isopropenyl group donor and rigorous purification via column chromatography or recrystallization .
Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure of 3-(1-methylethyl)-6-oxoheptanoic acid?
MS analysis (e.g., EI-MS) of the compound shows a molecular ion peak at m/z 183.227 (average mass) and a monoisotopic mass of 183.102668, consistent with C₁₀H₁₅O₃ . Fragmentation patterns should reveal loss of CO₂ (44 Da) from the carboxylic acid group. In ¹H NMR, the isopropenyl group (CH(CH₃)₂) appears as a multiplet at δ 1.2–1.4 ppm, while the keto group (C=O) at position 6 correlates with a deshielded carbonyl carbon at δ 205–210 ppm in ¹³C NMR. 2D NMR techniques (e.g., HSQC, HMBC) can resolve ambiguities in branching and confirm connectivity .
Advanced Research Questions
Q. What experimental strategies address contradictions arising from the synthesis of structurally similar isomers with identical molecular weights?
Compounds like 3-(1-methylethyl)-6-oxoheptanoic acid and its esters (e.g., ethyl ester derivatives) may share molecular formulas (C₉H₁₆O₃) but differ in functional group positioning . To distinguish isomers:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to exploit polarity differences.
- Tandem MS/MS : Compare fragmentation pathways; for example, ester derivatives lose alkoxy groups (e.g., –OCH₂CH₃), while carboxylic acids lose CO₂ .
- Vibrational spectroscopy : IR spectroscopy identifies ester C=O (~1740 cm⁻¹) vs. carboxylic acid C=O (~1700 cm⁻¹) stretching frequencies .
Q. What challenges arise in studying keto-enol tautomerism in 3-(1-methylethyl)-6-oxoheptanoic acid, and how can they be resolved?
The compound’s keto group (position 6) may undergo tautomerism under acidic or basic conditions, complicating reactivity studies. Key challenges include:
- Dynamic equilibrium : Use low-temperature NMR (−40°C) to "freeze" tautomeric states and observe enolic protons (δ 10–12 ppm) .
- pH-dependent stability : Monitor tautomer ratios via UV-Vis spectroscopy; enol forms often exhibit λmax shifts due to conjugated double bonds.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and guide experimental conditions .
Q. How can computational chemistry predict the reactivity of 3-(1-methylethyl)-6-oxoheptanoic acid in nucleophilic acyl substitution reactions?
Molecular docking and MD simulations can model interactions between the carboxylic acid group and nucleophiles (e.g., amines, alcohols). Key steps include:
- Electrostatic potential mapping : Identify electrophilic regions (e.g., the carbonyl carbon at position 6) prone to nucleophilic attack.
- Transition state analysis : Calculate activation energies for acyl intermediate formation using QM/MM methods .
- Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
Methodological Considerations
Q. What purification techniques are effective for isolating 3-(1-methylethyl)-6-oxoheptanoic acid from byproducts?
- Liquid-liquid extraction : Separate acidic compounds (e.g., unreacted starting materials) using aqueous NaHCO₃ to deprotonate the carboxylic acid .
- Crystallization : Use hexane/ethyl acetate mixtures to exploit solubility differences; the compound’s branched structure promotes crystalline lattice formation .
- Distillation : For volatile esters (e.g., methyl or ethyl derivatives), fractional distillation under reduced pressure minimizes thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
